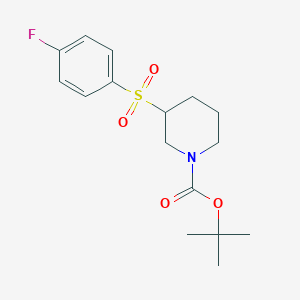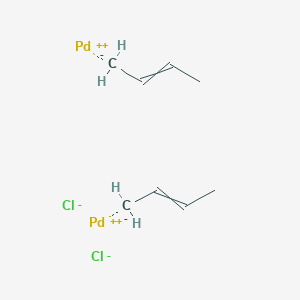
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It features a pyrrole ring fused to an oxazole ring, with a formyl group attached to the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and heterocyclic moieties. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction .
類似化合物との比較
Similar Compounds
2-(2-Methyl-1H-pyrrol-3-yl)oxazole-5-carbaldehyde: Similar structure but with a different substitution pattern on the pyrrole ring.
2-(1-Methyl-1H-pyrrol-2-yl)imidazole-5-carbaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is unique due to its specific combination of a pyrrole and oxazole ring with a formyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-(1-methylpyrrol-2-yl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-4-2-3-8(11)9-10-5-7(6-12)13-9/h2-6H,1H3 |
InChIキー |
FKFZOJWHWKDGAK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=NC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)

![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)
![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
